molecular formula C15H21NO4 B2770045 2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid CAS No. 866153-49-3

2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid

Cat. No.: B2770045
CAS No.: 866153-49-3
M. Wt: 279.336
InChI Key: NEASMVAHCUAYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid is an organic compound with the molecular formula C15H21NO4 This compound is characterized by the presence of a succinic acid moiety linked to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid typically involves the reaction of 4-isopropyl-3-methylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Isopropyl-3-methylanilino)methyl]glutaric acid
  • 2-[(4-Isopropyl-3-methylanilino)methyl]adipic acid
  • 2-[(4-Isopropyl-3-methylanilino)methyl]malonic acid

Uniqueness

2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-methyl-4-propan-2-ylanilino)methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-9(2)13-5-4-12(6-10(13)3)16-8-11(15(19)20)7-14(17)18/h4-6,9,11,16H,7-8H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEASMVAHCUAYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC(CC(=O)O)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.